![molecular formula C11H18N4 B14315364 4-[(E)-tert-Butyldiazenyl]heptanedinitrile CAS No. 109483-70-7](/img/structure/B14315364.png)
4-[(E)-tert-Butyldiazenyl]heptanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-tert-Butyldiazenyl]heptanedinitrile is an organic compound characterized by the presence of a diazenyl group and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile typically involves the reaction of tert-butylamine with heptanedinitrile in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the formation of the diazenyl group. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-tert-Butyldiazenyl]heptanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of amides or other substituted products.
Aplicaciones Científicas De Investigación
4-[(E)-tert-Butyldiazenyl]heptanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile involves its interaction with molecular targets through its diazenyl and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific conditions and reactants.
Comparación Con Compuestos Similares
Similar Compounds
Heptanedinitrile: A simpler compound with two nitrile groups but lacking the diazenyl group.
tert-Butylamine: Contains the tert-butyl group but lacks the diazenyl and nitrile groups.
Azobenzene: Contains a diazenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[(E)-tert-Butyldiazenyl]heptanedinitrile is unique due to the combination of its diazenyl and nitrile groups, which confer distinct chemical reactivity and potential applications. This compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
109483-70-7 |
|---|---|
Fórmula molecular |
C11H18N4 |
Peso molecular |
206.29 g/mol |
Nombre IUPAC |
4-(tert-butyldiazenyl)heptanedinitrile |
InChI |
InChI=1S/C11H18N4/c1-11(2,3)15-14-10(6-4-8-12)7-5-9-13/h10H,4-7H2,1-3H3 |
Clave InChI |
FNZHAWYYFOIBEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



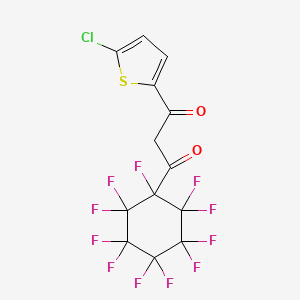
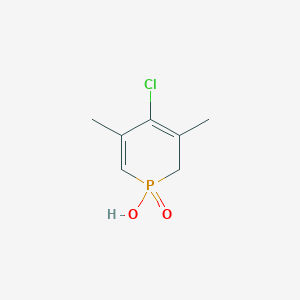

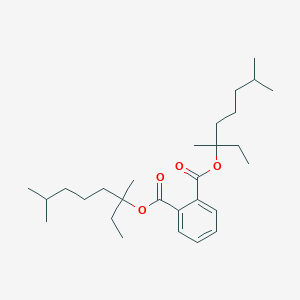
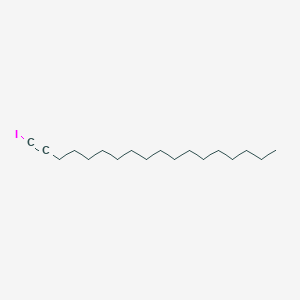
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
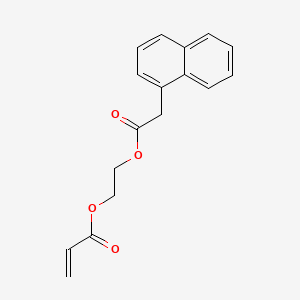


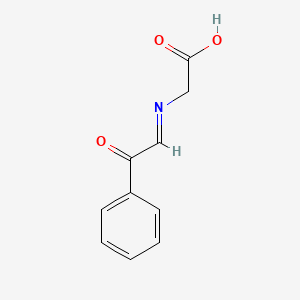
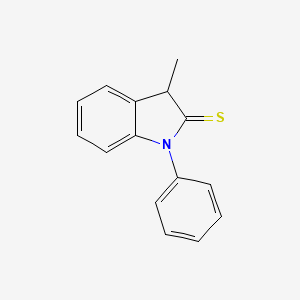
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)
